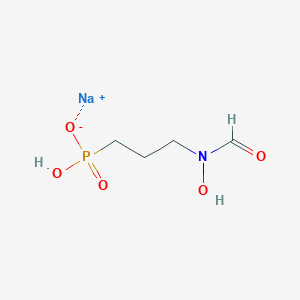
4-Mercaptobenzyl alcohol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Mercaptobenzyl alcohol and related compounds involves chemodivergent reactions, such as [5+2] cyclization and hydroxysulfenylation reactions, in the presence of Brønsted acid. These reactions provide efficient methods for constructing complex molecular scaffolds and synthesizing β-hydroxy sulfides with good yields and excellent diastereoselectivities (Zhao et al., 2016). Additionally, other synthesis approaches involve the use of o-bromobenzyl alcohols as novel annulating reagents in palladium-catalyzed reactions to form polycyclic aromatic hydrocarbons through sequential C-C bond formations (Iwasaki et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, including vibrational spectroscopy and density functional theory (DFT) studies, play a crucial role in understanding the properties of 4-Mercaptobenzyl alcohol derivatives. For example, detailed studies on compounds like 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid have been conducted to predict their IR and Raman spectra, providing insights into their structural characteristics and confirming their compositions through various spectroscopic methods (Ye et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-Mercaptobenzyl alcohol derivatives include photocatalytic oxidations where these compounds are transformed into corresponding aldehydes with high conversion and selectivity under visible light irradiation. Such reactions demonstrate the compound's utility in green chemistry applications (Higashimoto et al., 2009). Moreover, catalytic activities of related mercaptobenzyl sulfonates in S-benzylation processes highlight the chemical versatility of this class of compounds (Cowper et al., 2015).
Physical Properties Analysis
The physical properties of 4-Mercaptobenzyl alcohol and its derivatives are crucial for their application in various fields. Studies on their vibrational spectra and molecular electrostatic potential surface calculations reveal important aspects of their reactivity and interactions with other molecules. Such analyses are fundamental for designing new compounds with desired physical and chemical properties (Li et al., 2015).
Applications De Recherche Scientifique
Chemical Synthesis : It is utilized in constructing benzoxathiepine scaffolds and synthesizing α-hydroxy sulfides with good yields and excellent diastereoselectivities (Zhao et al., 2016).
Polymer Science : The compound aids in synthesizing adjustable poly(vinyl chloride) networks. This allows for the modification of PVC to create free-hydroxy groups, resulting in the creation of flexible elastomers (Reinecke, Hidalgo & Mijangos, 1996).
Pharmaceutical Research : It is used in the synthesis of chiral 3-nitro-2H-thiochromenes, which exhibit antioxidant and antiproliferative activities against human solid tumor cell lines (Luque-Agudo et al., 2017).
Catalysis : 3-Mercaptobenzyl sulfonate, a related compound, is a potential catalyst for native chemical ligation (NCL) processes, offering increased polarity and solubility (Cowper et al., 2015).
Plasmonic Photocatalysis and Photovoltaics : Plasmon-driven reactions like the β-cleavage reaction of 4-mercaptobenzyl alcohol can be leveraged in these fields (Huh et al., 2019).
Pharmacology : 4-Hydroxybenzyl alcohol demonstrates multiple pharmacological activities, such as anti-inflammation, anti-tumor, and anti-cerebral ischemia, making it a potential pharmaceutical component (Xu et al., 2022).
Synthetic Chemistry : Pyrolysis of o-mercaptobenzyl alcohol yields benzo[b]thiete, a highly strained molecule with potential synthetic applications (Mao & Boekelheide, 1980).
Botany : It acts as a cofactor for indoleacetic acid oxidase, a plant enzyme (Mumford, Stark & Smith, 1963).
Neuroscience : Research indicates its potential in reducing cerebral infarct volumes in models of brain ischemia/reperfusion, making it valuable for brain injury disorders (Descamps et al., 2009).
Material Science : Crosslinking of PVC modified with 4-mercaptobenzyl alcohol leads to improved mechanical properties compared to linear PVC (Hidalgo, Reinecke & Mijangos, 1999).
Safety And Hazards
Safety data sheets suggest that 4-Mercaptobenzyl alcohol may cause skin irritation, allergic skin reaction, serious eye irritation, and may be harmful to aquatic life7. It is recommended to avoid breathing its mist, gas or vapors, and to avoid contact with skin and eyes8.
Orientations Futures
While specific future directions for 4-Mercaptobenzyl alcohol were not found, it is available for purchase from various chemical suppliers for use in research910.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized literature or experts in the field.
Propriétés
IUPAC Name |
(4-sulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKHQENGCLDART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405479 | |
| Record name | 4-Mercaptobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptobenzyl alcohol | |
CAS RN |
53339-53-0 | |
| Record name | 4-Mercaptobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-sulfanylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





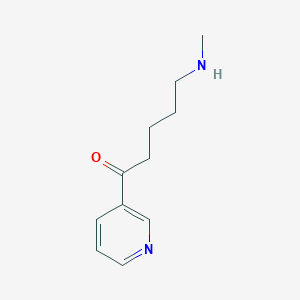

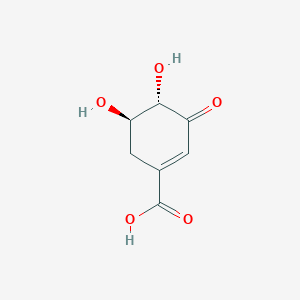
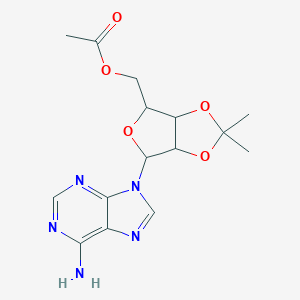


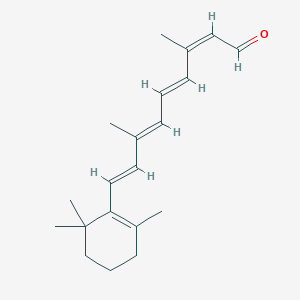
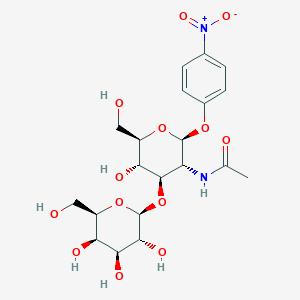
![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)
